molecular formula C12H11NO2 B8476633 8-(Aminomethyl)-2-naphthoic acid

8-(Aminomethyl)-2-naphthoic acid

Cat. No.: B8476633
M. Wt: 201.22 g/mol
InChI Key: XKALVRVBMAMANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Aminomethyl)-2-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of an amino group attached to the naphthalene ring, specifically at the 8th position, and a carboxylic acid group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Aminomethyl)-2-naphthoic acid typically involves the introduction of an amino group to the naphthalene ring followed by carboxylation. One common method includes the reaction of 2-naphthoic acid with formaldehyde and ammonia under controlled conditions to introduce the aminomethyl group. The reaction is usually carried out in the presence of a catalyst such as zinc chloride, which facilitates the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-(Aminomethyl)-2-naphthoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions include nitro derivatives, alcohol derivatives, and various substituted naphthoic acids .

Scientific Research Applications

Chemical Synthesis

Building Block for Organic Synthesis

  • 8-(Aminomethyl)-2-naphthoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions such as amination, acylation, and alkylation. The amino group allows for the formation of new bonds with electrophiles, enhancing its utility in synthetic chemistry.

Peptide Synthesis

  • This compound is particularly useful in peptide synthesis due to its ability to protect amine functionalities during chemical reactions. The protection of amines is crucial in multi-step syntheses to prevent unwanted side reactions.

Biological Applications

Antimicrobial Properties

  • Research indicates that this compound exhibits antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

  • Preliminary evaluations suggest that derivatives of this compound may possess anticancer properties. For instance, certain naphthamide derivatives have been synthesized and tested for their cytotoxic activities against cancer cell lines, showing promising results .

Enzyme Interaction Studies

  • The compound's structure facilitates interactions with enzymes, allowing it to be employed in studies investigating enzyme-substrate dynamics. This application is particularly relevant in understanding metabolic pathways and designing enzyme inhibitors .

Medical Applications

Potential Therapeutic Uses

  • Ongoing research is exploring the potential of this compound as a therapeutic agent for various medical conditions. Its ability to inhibit monoamine oxidase (MAO) suggests possible applications in treating mood disorders and neurodegenerative diseases.

Drug Development

  • As a precursor in the synthesis of pharmaceuticals, this compound is being investigated for its role in developing drugs targeting specific biological pathways. Its structural features allow it to be modified into various pharmacologically active compounds.

Industrial Applications

Dyes and Pigments Production

  • In the industrial sector, this compound is used as an intermediate in the production of dyes and pigments. Its chemical properties make it suitable for creating vibrant colors used in textiles and coatings.

Fine Chemicals Production

  • The compound is also utilized in producing fine chemicals due to its reactivity and ability to undergo various transformations. This application supports the development of specialty chemicals used across different industries .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityPMC9469100Demonstrated effectiveness against Escherichia coli and Streptococcus faecalis with MIC values comparable to standard antibiotics.
Anticancer PropertiesPMC9494668Certain derivatives showed significant cytotoxicity against cancer cell lines with IC50 values indicating strong activity.
Enzyme InteractionPMC10816875Investigated binding interactions with specific enzymes, suggesting potential as an enzyme inhibitor in metabolic pathways.

Mechanism of Action

The mechanism of action of 8-(Aminomethyl)-2-naphthoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their function. For example, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 8-(Aminomethyl)-2-naphthoic acid is unique due to the presence of both an amino group and a carboxylic acid group on the naphthalene ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various fields of research.

Properties

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

8-(aminomethyl)naphthalene-2-carboxylic acid

InChI

InChI=1S/C12H11NO2/c13-7-10-3-1-2-8-4-5-9(12(14)15)6-11(8)10/h1-6H,7,13H2,(H,14,15)

InChI Key

XKALVRVBMAMANT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)C(=O)O)C(=C1)CN

Origin of Product

United States

Synthesis routes and methods

Procedure details

Part C--To a solution of methyl 8-aminomethyl-2-naphthoate (0.75 g, 0.0035 mol) in dry tetrahydrofuran (50 mL), cooled to 0° C., was added a solution of lithium hydroxide (0.5 M, 5.83 mL). All was stirred at ambient temperature over 20 hours. Another aliquot of lithium hydroxide was added and all was stirred for an additional 20 hours. The solid was collected and the filtrate was evaporated to dryness under reduced pressure. The solids were triturated with diethyl ether to give 8-aminomethyl-2-naphthoic acid (0.67 g, 0.0033 mol, 95%) as a white solid. mp=223-225° C.; 1H NMR (DMSO) d 8.6 (s, 1H), 8.1-7.9 (m, 1H), 7.8-7.7 (m, 4H), 7.55-7.5 (m, 1H), 7,45-7.35 (m, 2H), 4.2 (s, 2H).
Name
methyl 8-aminomethyl-2-naphthoate
Quantity
0.75 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
5.83 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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